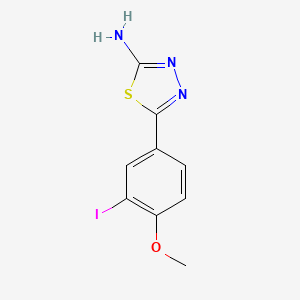
2-Amino-5-(3-iodo-4-methoxyphenyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD22564306 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications
准备方法
The preparation of MFCD22564306 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The industrial production methods for MFCD22564306 are designed to ensure high yield and purity, making it suitable for large-scale applications .
化学反应分析
MFCD22564306 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
MFCD22564306 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it has been studied for its potential effects on cellular processes and molecular pathways. In medicine, MFCD22564306 is being investigated for its potential therapeutic properties and its role in drug development. Additionally, the compound has industrial applications, including its use in the production of specialized materials and chemicals .
作用机制
The mechanism of action of MFCD22564306 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and signaling pathways. This interaction can result in various biological effects, depending on the specific target and context .
相似化合物的比较
MFCD22564306 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or functional groups. MFCD22564306 stands out due to its specific properties and applications that differentiate it from other compounds in its class .
属性
分子式 |
C9H8IN3OS |
|---|---|
分子量 |
333.15 g/mol |
IUPAC 名称 |
5-(3-iodo-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8IN3OS/c1-14-7-3-2-5(4-6(7)10)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) |
InChI 键 |
DFTLSWZUSMSKHE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NN=C(S2)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















